Benzothiazol-2-yl-phenyl-methanol
Description
Heterogeneous Catalysis
Heterogeneous catalysts are favored for their ease of separation and potential for recycling, aligning with the principles of green chemistry. Several solid catalysts have demonstrated efficacy in the synthesis of benzothiazole (B30560) derivatives.
ZnO-beta zeolite: While specific studies on the use of ZnO-beta zeolite for Benzothiazol-2-yl-phenyl-methanol were not found, Zr-zeolite beta has been effectively used in cascade transformations involving cyclization, highlighting the potential of zeolite-based catalysts. nih.gov ZnO nanoparticles (NPs) have been successfully used for the solvent-free synthesis of 2-substituted benzothiazoles at room temperature, achieving yields of 79–91% in just 30 minutes. mdpi.com This method's applicability to a range of aldehydes suggests its potential for the synthesis of the target compound. mdpi.com
SnP₂O₇: Tin pyrophosphate (SnP₂O₇) has emerged as a highly efficient and reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes. mdpi.comnih.gov This method boasts high yields (87–95%) and remarkably short reaction times (8–35 minutes). mdpi.comnih.gov The catalyst can be recycled up to five times without a significant loss of activity. mdpi.comnih.gov
NiO Nanoparticles: Nickel oxide nanoparticles (NiO NPs) have been employed as a green heterogeneous nanocatalyst for the synthesis of 2-aryl substituted benzothiazoles. rasayanjournal.co.inresearchgate.net The optimal conditions involve using 10 mg of NiO NPs in water at reflux temperature. rasayanjournal.co.in This method is noted for its eco-friendly nature, low catalyst loading, good product yields, and reusability of the nanocatalyst. rasayanjournal.co.inresearchgate.net
Comparison of Heterogeneous Catalysts for Benzothiazole Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reusability |
| ZnO NPs | Solvent-free, Room Temperature | 79-91 | 30 min | Up to 5 cycles |
| SnP₂O₇ | Ethanol or Methanol (B129727) | 87-95 | 8-35 min | At least 5 times |
| NiO NPs | Water, Reflux | Good | Not Specified | Yes |
Homogeneous Catalysis
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer high activity and selectivity.
Copper-Catalyzed Methods: Copper-based catalysts have been effectively used for the synthesis of 2-substituted benzothiazoles. One approach involves the condensation of 2-aminobenzenethiols with nitriles, catalyzed by Cu(OAc)₂ in ethanol. organic-chemistry.orgnih.gov This method is applicable to a wide range of nitriles and provides excellent yields. nih.gov Another copper-catalyzed tandem reaction of 2-aminophenols or 2-aminothiophenols with thiocarbamoyl chlorides also produces benzazole derivatives in good to excellent yields (70–91%). daneshyari.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(phenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGCMDAWHHOUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292894 | |
| Record name | Benzothiazol-2-yl-phenyl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22841-77-6 | |
| Record name | NSC86382 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazol-2-yl-phenyl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Green Chemistry Principles in Synthesis
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and improve yields. semanticscholar.orgresearchgate.netscielo.br
Several studies have reported the successful microwave-assisted synthesis of benzothiazole (B30560) derivatives. For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes under microwave irradiation provides a rapid and efficient route to 2-substituted benzothiazoles. researchgate.netias.ac.in In some cases, the reaction times have been reduced from hours to just a few minutes, with improved product yields. semanticscholar.org The synthesis of hydroxy-substituted phenyl benzothiazoles using microwave irradiation showed a 25-fold reduction in reaction time and a 12-20% increase in yield compared to conventional heating. scielo.br
Microwave-Assisted Synthesis of Benzothiazoles
| Starting Materials | Solvent/Catalyst | Reaction Time | Yield (%) |
| 2-aminothiophenol, aldehydes | Glycerol | Not specified | Not specified |
| 2-aminothiophenol, hydroxy aromatic aldehydes | Ethanol | Minutes | Increased by 12-20% |
| 2-mercaptobenzothiazole, thioglycolic acid | NaY zeolite | 7 min | Not specified |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key aspect of green chemistry, as it reduces waste and environmental impact. ingentaconnect.comresearchgate.net
The condensation of 2-aminothiophenol with aromatic benzoyl chlorides has been achieved in good to excellent yields under solvent-free conditions at room temperature, with reaction times as short as 1-3 minutes. researchgate.net Another solvent-free approach involves the melt reaction of 2-aminothiophenol with various aromatic and heteroaromatic aldehydes, which also provides high yields and short reaction times. researchgate.net The use of a polystyrene polymer-grafted iodine acetate (B1210297) catalyst has also enabled the solvent-free synthesis of benzothiazoles at 80°C with high yields (84-95%) in 10-25 minutes. nih.gov
Eco-Friendly Catalysts and Media
The use of non-toxic, renewable, and biodegradable catalysts and reaction media is another cornerstone of green chemistry. airo.co.in
Eco-Friendly Catalysts: Silica (B1680970) sulfuric acid has been used as an environmentally friendly and reusable catalyst for the one-pot synthesis of 2-substituted benzothiazoles at room temperature. researchgate.net Ionic liquids stabilized on magnetic nanoparticles have also been developed as recyclable and eco-friendly catalysts for benzothiazole synthesis. nanomaterchem.comnanomaterchem.com
Eco-Friendly Media: Water is an ideal green solvent, and the synthesis of 2-substituted benzothiazoles has been successfully carried out in water using cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a catalyst. scispace.com Glycerol, a biodegradable and non-toxic solvent, has also been used as a green reaction medium for the microwave-assisted synthesis of benzothiazoles. researchgate.net
Multi Component Reactions for Benzothiazole Scaffold Construction
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the synthesized this compound and its derivatives are crucial steps to ensure the final product's purity and to allow for accurate characterization. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.
Crystallization is a commonly employed technique for purifying solid benzothiazole derivatives. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; for example, some benzothiazole derivatives have been successfully recrystallized from ethanol, glacial acetic acid, or dioxane. ijprajournal.comnih.gov In some cases, trituration with a solvent like diethyl ether can be used to wash away soluble impurities and induce crystallization. nih.gov
Column chromatography is a highly effective and widely used method for the purification of benzothiazole compounds, especially when dealing with complex mixtures or when the product is an oil. nih.govmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). By carefully selecting the stationary and mobile phases, it is possible to achieve excellent separation of the desired product from starting materials, reagents, and by-products. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the eluent for the column chromatographic purification of benzothiazole analogs. nih.gov
Solid-Phase Extraction (SPE) is another valuable technique, particularly for the isolation of benzothiazoles from complex matrices like environmental samples. nih.gov Mixed-mode SPE sorbents can be designed to exploit both hydrophobic and ionic interactions, allowing for selective retention of the target analytes while interferences are washed away. nih.gov This method can simplify the purification process and enhance the recovery of the desired compound. nih.gov
The following table provides a summary of purification techniques used for various benzothiazole derivatives.
| Compound Type | Purification Method | Solvent/Eluent System | Reference |
|---|---|---|---|
| Benzothiazole-phenyl analogs | Column Chromatography | 0-100% Ethyl acetate/Hexane | nih.gov |
| Benzothiazole-phenyl analogs | Recrystallization | Diethyl ether | nih.gov |
| Substituted benzothiazoles | Recrystallization | Glacial acetic acid | ijprajournal.com |
| Substituted benzothiazoles | Recrystallization | Dioxane | ijprajournal.com |
| Benzothiazoles from environmental samples | Solid-Phase Extraction | Methanol (as washing step) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for determining the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete and unambiguous assignment of all protons and carbons in this compound can be achieved.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the protons within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The proton on the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The methine proton (-CH) attached to both the phenyl and benzothiazole rings, as well as the hydroxyl group, is expected to resonate as a singlet, or a doublet if coupled to the hydroxyl proton.
The aromatic protons of the phenyl and benzothiazole moieties exhibit complex splitting patterns due to spin-spin coupling. The protons on the phenyl group typically appear in the range of δ 7.2-7.6 ppm. The protons on the benzothiazole ring system are observed at distinct chemical shifts, often with one proton being significantly downfield due to its proximity to the nitrogen and sulfur heteroatoms. For instance, in a related benzothiazole derivative, the protons of the benzothiazole ring were observed at δ 8.11 (d, J = 8.0 Hz), 8.08 (d, J = 8.4 Hz), and 7.56–7.50 (m). nih.gov
Table 1: ¹H NMR Spectral Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity |
|---|---|---|---|
| Aromatic H (Benzothiazole) | 8.11 | 8.0 | Doublet |
| Aromatic H (Benzothiazole) | 8.08 | 8.4 | Doublet |
| Aromatic H (Benzothiazole) | 7.56-7.50 | - | Multiplet |
| Aromatic H (Phenyl) | 7.43 – 7.35 | - | Multiplet |
| Methine H (-CH) | 5.88 | 3.5 | Doublet |
| Hydroxyl H (-OH) | 2.24 | 3.6 | Doublet |
Note: Data is based on representative compounds and may vary slightly for the specific title compound. nih.govrsc.org
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
The carbon of the methine group (-CHOH) is expected to appear in the range of δ 70-80 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 120-145 ppm), with the carbon attached to the methine group being slightly downfield. The carbons of the benzothiazole ring system will also resonate in the aromatic region, with the carbon atom at the 2-position (C2), which is bonded to the phenyl-methanol moiety, being significantly downfield due to the influence of the adjacent nitrogen and sulfur atoms. In a similar benzothiazole structure, the C2 carbon was observed at δ 168.5 ppm. nih.gov The other benzothiazole carbons typically appear between δ 121 and 155 ppm. nih.gov
Table 2: ¹³C NMR Spectral Data for this compound Derivatives
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C2 (Benzothiazole) | ~168 |
| Aromatic C (Benzothiazole) | 121-155 |
| Aromatic C (Phenyl) | 126-144 |
| Methine C (-CHOH) | ~76 |
Note: Data is based on representative compounds and may vary slightly for the specific title compound. rsc.orgnih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is particularly useful for establishing the connectivity of protons within the phenyl and benzothiazole rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal of the carbon it is directly attached to on the other axis. This allows for the unambiguous assignment of carbons that have attached protons.
By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.
A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic rings (phenyl and benzothiazole) are expected to appear in the range of 3100-3000 cm⁻¹. The C-H stretching of the methine group will likely be observed around 2900 cm⁻¹.
The C=N stretching vibration of the thiazole (B1198619) ring is a key characteristic band and is typically found in the region of 1640-1610 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings will give rise to multiple bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to appear in the range of 1260-1000 cm⁻¹. The characteristic vibrations of the benzothiazole ring system, including C-S stretching, will also be present in the fingerprint region of the spectrum.
Table 3: FT-IR Spectral Data for this compound and Related Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3400-3200 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | ~2900 |
| C=N Stretch (Thiazole) | 1640-1610 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Alcohol) | 1260-1000 |
Note: Data is based on characteristic functional group frequencies and published data for similar compounds. researchgate.netjetir.org
Mass Spectrometry
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation analysis provide definitive evidence for its identity and connectivity.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₄H₁₁NOS. chemshuttle.comaobchem.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can confirm this composition. nih.gov The calculated monoisotopic mass is used as a reference for experimental determination. uni.lu
Predicted mass values for the parent molecule and its common adducts are essential for interpreting HRMS data. uni.lu These values are calculated based on the most abundant isotopes of each element.
| Adduct/Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₄H₁₁NOS⁺ | 241.0556 |
| [M+H]⁺ | C₁₄H₁₂NOS⁺ | 242.0634 |
| [M+Na]⁺ | C₁₄H₁₁NNaOS⁺ | 264.0454 |
| [M-H]⁻ | C₁₄H₁₀NOS⁻ | 240.0489 |
Table 1: Predicted HRMS data for this compound and its common adducts. Data derived from predicted values for related structures. uni.lu
Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation, providing a unique fingerprint that helps confirm the molecule's structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting fragments.
The molecular ion peak (M⁺) would be observed at m/z 241. Key fragmentation patterns would likely include:
Loss of a hydrogen atom: Leading to a fragment at m/z 240.
Loss of a hydroxyl radical (•OH): Resulting in a fragment at m/z 224.
Cleavage of the C-C bond: The bond between the methanol carbon and the phenyl ring can break, leading to fragments corresponding to the benzothiazole portion and a tropylium (B1234903) ion.
Formation of the benzothiazole cation: A stable fragment at m/z 135 corresponding to the benzothiazole ring system. nist.gov
Formation of the phenylmethanol cation or related fragments: Such as the tropylium ion at m/z 91, a common fragment from benzyl-containing compounds. youtube.com
| m/z Value | Proposed Fragment Identity | Associated Neutral Loss |
|---|---|---|
| 241 | [C₁₄H₁₁NOS]⁺ (Molecular Ion) | - |
| 224 | [M - •OH]⁺ | •OH |
| 212 | [M - CHO]⁺ | CHO |
| 135 | [C₇H₅NS]⁺ (Benzothiazole cation) | C₇H₆O |
| 108 | [C₇H₈O]⁺ (Phenylmethanol radical cation) | C₇H₃NS |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₄NOS |
Table 2: Predicted major fragmentation ions for this compound in EI-MS. nist.govyoutube.comsphinxsai.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
Spectroscopic techniques that involve electronic transitions, such as UV-Vis absorption and fluorescence, are invaluable for characterizing conjugated systems like this compound.
The UV-Vis spectrum of this compound is dictated by the electronic transitions within its aromatic and heterocyclic ring systems. The spectrum is expected to show multiple absorption bands characteristic of the benzothiazole and phenyl chromophores. The benzothiazole moiety itself typically exhibits several absorption bands below 300 nm. nist.govresearchgate.net The extended conjugation between the phenyl and benzothiazole rings influences the position and intensity of these bands.
Studies on related benzothiazole derivatives show intense absorption bands resulting from π → π* and n → π* electronic transitions. For derivatives with similar conjugated systems, absorption maxima (λmax) are often observed in the 330-370 nm range. nih.gov
| Expected λmax Range (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|
| 210-230 | π → π | Benzothiazole/Phenyl Rings |
| 250-290 | π → π | Benzothiazole Ring |
| 330-370 | π → π* / n → π* | Conjugated System |
Table 3: Expected UV-Vis absorption characteristics for this compound based on data from related compounds. nist.govresearchgate.netnih.gov
Many benzothiazole derivatives are known to be fluorescent due to their rigid, conjugated structures. Upon excitation at a wavelength corresponding to an absorption band (e.g., ~330 nm), this compound is expected to exhibit fluorescence emission. Research on analogous compounds indicates that emission typically occurs in the blue region of the visible spectrum, with emission maxima often falling between 380 nm and 450 nm.
The fluorescence quantum yield and Stokes shift are important photophysical parameters. The solvent environment can significantly influence these properties; for instance, increased solvent viscosity can enhance fluorescence by restricting molecular rotations that otherwise lead to non-radiative decay. nih.gov The presence of the hydroxyl group may also lead to sensitivity to solvent polarity and hydrogen-bonding capability.
| Parameter | Expected Value/Range | Method of Determination |
|---|---|---|
| Excitation Wavelength (λex) | ~330-370 nm | Fluorescence Spectrophotometer |
| Emission Wavelength (λem) | ~380-450 nm | Fluorescence Spectrophotometer |
| Stokes Shift | ~50-80 nm | Calculated (λem - λex) |
| Fluorescence | Expected to be fluorescent | Comparative analysis with known fluorophores |
Table 4: Predicted fluorescence properties of this compound. nih.gov
Solid-State Structural Analysis
While no specific crystal structure for this compound was found in the reviewed sources, single-crystal X-ray diffraction is the definitive method for solid-state structural analysis. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's three-dimensional geometry.
For a related, complex benzothiazole derivative, X-ray analysis has revealed key structural details, such as the planarity of the benzothiazole group and the conformation of attached rings. researchgate.net A similar analysis of this compound would elucidate the spatial arrangement of the phenyl and benzothiazole rings relative to each other. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the hydroxyl group and π-π stacking between the aromatic rings, which govern the crystal packing. researchgate.net
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Defines the symmetry of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |
| Bond Lengths & Angles | Provides exact measurements of all covalent bonds and angles. |
| Torsional Angles | Describes the conformation and relative orientation of substituents. |
| Hydrogen Bonding Geometry | Identifies intermolecular hydrogen bonds (e.g., O-H···N). |
| Crystal Packing | Shows how molecules are arranged in the solid state, including π-π stacking. |
Table 5: Parameters determined from a single-crystal X-ray diffraction study. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing
Based on studies of analogous structures, the crystal system for this compound would likely be monoclinic or orthorhombic. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, along with the space group, which describes the symmetry elements, are critical outputs of an SCXRD experiment. For instance, a related derivative, 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid, crystallizes in the orthorhombic space group Pbca with specific unit cell dimensions. aobchem.com Such data is crucial for understanding the packing efficiency and density of the crystalline solid.
The molecular conformation is expected to be characterized by a non-planar arrangement of the benzothiazole and phenyl rings. The dihedral angle between these two aromatic systems is a key determinant of the molecular shape and influences the types of intermolecular interactions that can occur. In similar structures, this angle can vary significantly depending on the nature and position of substituents. aobchem.com
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.9 |
| c (Å) | 12.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1110.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the title compound was not found in the searched literature.
Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions
For this compound, it is anticipated that a variety of intermolecular interactions would be observed. These would include hydrogen bonds, C–H···π interactions, and van der Waals forces. The hydroxyl group is expected to be a key participant in hydrogen bonding, likely forming O–H···N or O–H···O interactions, which often direct the formation of supramolecular synthons like chains or dimers. aobchem.com
The analysis of related compounds reveals that H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant contributors to the Hirshfeld surface, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. chemshuttle.com
Table 2: Anticipated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Anticipated Contribution (%) |
| H···H | 40 - 50 |
| C···H/H···C | 20 - 30 |
| O···H/H···O | 10 - 15 |
| N···H/H···N | 5 - 10 |
| S···H/H···S | 3 - 7 |
| Other | < 5 |
Note: This table presents anticipated contributions based on the analysis of similar compounds and is for illustrative purposes.
PIXEL calculations complement Hirshfeld surface analysis by providing quantitative estimates of the interaction energies between molecular pairs in the crystal lattice. This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, offering a deeper understanding of the energetic contributions of different types of intermolecular forces. In similar systems, dispersion forces are often found to be the most significant stabilizing contribution to the total lattice energy, followed by the Coulombic term.
Chemical Reactivity and Transformations of Benzothiazol 2 Yl Phenyl Methanol
Reactions of the Hydroxyl Group
The secondary alcohol group is a primary site for chemical transformations in benzothiazol-2-yl-phenyl-methanol.
The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, (benzothiazol-2-yl)(phenyl)methanone. Various oxidizing agents can accomplish this transformation. While specific studies on the direct oxidation of this compound are not prevalent, the oxidation of similar benzylic alcohols is a well-established reaction. For instance, photocatalytic systems have been shown to be highly efficient for the selective oxidation of a range of aromatic alcohols to the desired ketones or carboxylic acids using oxygen or air. nih.gov The conversion of phenylmethanol, for example, proceeds through a benzaldehyde (B42025) intermediate before forming benzoic acid. nih.gov
Conversely, the reduction of the corresponding carbonyl group can be used to synthesize the title alcohol. The reduction of similar heterocyclic aldehydes, such as (5-benzothiazol-2-yl-furan-2-yl)-carbaldehydes, to their corresponding methanols has been successfully achieved using biocatalysts like baker's yeast (Saccharomyces cerevisiae) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net The biocatalytic reduction often proves superior, yielding the alcohol product almost quantitatively without the formation of by-products that can occur with NaBH₄ reduction. researchgate.net
Table 1: Oxidation & Reduction Reactions of Related Compounds
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
| (5-Benzothiazol-2-yl-furan-2-yl)-carbaldehydes | Saccharomyces cerevisiae (Baker's Yeast) | (5-Benzothiazol-2-yl-furan-2-yl)-methanols | Almost Quantitative | researchgate.net |
| (5-Benzothiazol-2-yl-furan-2-yl)-carbaldehydes | Sodium Borohydride (NaBH₄) in Methanol (B129727) | (5-Benzothiazol-2-yl-furan-2-yl)-methanols | Moderate | researchgate.net |
| Phenylmethanol | Light (367–370 nm) | Benzoic Acid | 98% | nih.gov |
| Phenylmethanol | Light (367–370 nm) | Benzaldehyde (intermediate) | 44% (after 8h) | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate typical reaction pathways.
The hydroxyl group of this compound can undergo esterification to form the corresponding esters. A common method for this is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). inpressco.comresearchgate.net This method has been successfully applied to synthesize azo-bridged benzothiazole-phenyl ester derivatives from a phenol (B47542) precursor, demonstrating the reactivity of a hydroxyl group on a phenyl ring attached to a benzothiazole (B30560) system. inpressco.comresearchgate.net The reaction typically involves stirring the alcohol with a carboxylic acid, DCC, and DMAP in a suitable solvent like methylene (B1212753) dichloride (MDC) at 0 °C. inpressco.com
Etherification reactions are also possible. For example, the treatment of (benzothiazol-2-yl)phenols with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) leads to the formation of the corresponding oxyacetic acids, which is an example of a Williamson ether synthesis. nih.gov This indicates that the hydroxyl group of this compound can act as a nucleophile to form ether linkages.
The carbon atom bearing the hydroxyl group (the carbinol carbon) is benzylic and thus susceptible to nucleophilic substitution reactions, typically proceeding via an Sₙ1 or Sₙ2 mechanism. For the reaction to occur, the hydroxyl group must first be converted into a good leaving group, for instance, by protonation with a strong acid or conversion to a sulfonate ester (e.g., tosylate).
Once a good leaving group is in place, the resulting carbocation intermediate in an Sₙ1 pathway would be stabilized by resonance with both the adjacent phenyl ring and the benzothiazole ring. Studies on the nucleophilic substitution of similar systems, such as 1-phenylethyl chlorides with aniline (B41778) nucleophiles in methanol, show complex kinetics that depend on the electronic nature of substituents on both the phenyl ring and the nucleophile. rsc.org These reactions can proceed through a transition state involving nearly complete bond formation between the nucleophile and a cation formed in an ion-pair pre-equilibrium. rsc.org
Theoretical and Computational Chemistry Studies of Benzothiazol 2 Yl Phenyl Methanol
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the reactivity, stability, and spectroscopic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. researchgate.netcore.ac.uk DFT calculations focus on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311G(d,p) to model these types of molecules. mdpi.comresearchgate.netmdpi.com
Studies on related 2-substituted benzothiazoles demonstrate that DFT calculations are invaluable for predicting ground state properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that electrons can be more easily excited to a higher energy level, indicating higher reactivity. mdpi.com For a series of studied benzothiazole derivatives, these energy gaps typically fall within the range of 4.46–4.73 eV. mdpi.com
The following table summarizes representative HOMO-LUMO energy gap values for different substituted benzothiazole derivatives, calculated using DFT.
| Compound Derivative | Substitution on Phenyl Ring | HOMO-LUMO Energy Gap (ΔE) in eV |
| 1 | p-methyl | 4.71 |
| 2 | p-chloro | 4.62 |
| 3 | p-methoxy | 4.64 |
| 4 | m,m-di-trifluoromethyl | 4.46 |
| 5 | Unsubstituted | 4.73 |
| Data sourced from a computational study on benzothiazole derivatives. mdpi.com |
These calculations confirm that substituents on the phenyl ring can modulate the electronic properties and reactivity of the benzothiazole core structure. mdpi.com
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. core.ac.ukmdpi.com While DFT methods are generally more common for larger molecules, ab initio calculations are crucial for benchmarking and providing a theoretical basis for understanding molecular structure. core.ac.uk For benzothiazole and its derivatives, ab initio methods have been used to investigate equilibrium geometry and vibrational frequencies. core.ac.ukresearchgate.net However, it is often found that results from DFT methods, such as B3LYP, show better agreement with experimental data compared to scaled HF results. mdpi.com
Molecular Geometry and Conformation Analysis
Understanding the three-dimensional arrangement of atoms and the molecule's flexibility is essential for predicting its interactions and properties.
Before analyzing properties, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a computational process that calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found. For benzothiazole derivatives, this is commonly performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). mdpi.comresearchgate.net The resulting optimized geometries provide key data on bond lengths, bond angles, and dihedral angles. Studies on similar structures show that calculated bond lengths and angles generally align well with experimental data obtained from X-ray crystallography. researchgate.net
The table below presents selected optimized geometrical parameters for a benzothiazole molecule, illustrating typical bond lengths and angles.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length (Å) | S1–C2 | 1.767 |
| C2–N3 | 1.385 | |
| C4–C9 | 1.407 | |
| C8–C9 | 1.398 | |
| Bond Angle (°) | C7–S1–C2 | 88.31 |
| S1–C2–N3 | 115.09 | |
| C2–N3–C9 | 111.75 | |
| Data adapted from theoretical studies on the benzothiazole molecule. researchgate.net |
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For Benzothiazol-2-yl-phenyl-methanol, a key element of flexibility is the rotation around the single bond connecting the benzothiazole ring and the phenyl ring.
A conformational scan can be performed by systematically varying the dihedral angle between these two rings and calculating the total energy for each conformation. A study on a similar 2-phenyl-benzothiazole structure, conducted at the B3YLP/6-311G(d,p) level, involved rotating this dihedral angle in 30° increments. mdpi.com The results identified two energetically favorable conformers at 0° and 180°, indicating that planar or near-planar arrangements are the most stable. mdpi.com The flexibility of the hydroxymethyl (-CH(OH)-) group attached to the phenyl ring adds another layer of conformational complexity, similar to that observed in related structures like (2-Methylphenyl)(phenyl)methanol. researchgate.net
Vibrational Frequency Analysis and Simulation of Spectra
Vibrational analysis computationally predicts the frequencies at which a molecule will vibrate. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending). Calculations are typically performed on the optimized geometry using the same level of theory, such as B3LYP. core.ac.ukresearchgate.net Theoretical studies on benzothiazole have shown that the calculated vibrational frequencies, after applying a scaling factor to account for anharmonicity and method limitations, show good agreement with experimental FT-IR and FT-Raman spectra. core.ac.uk This allows for a detailed understanding of the vibrational modes of the fused benzene (B151609) and thiazole (B1198619) rings, as well as the substituent groups. core.ac.ukresearchgate.net
Analysis of Electronic Properties
The electronic properties of a molecule are fundamental to its chemical character. Computational studies, particularly those employing Density Functional Theory (DFT), allow for a detailed examination of these properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This increased reactivity can be indicative of higher biological activity. researchgate.net Conversely, a larger energy gap points to higher kinetic stability and lower chemical reactivity. scirp.org Quantum chemical calculations provide a reliable method for determining the HOMO-LUMO energy gap and thus assessing the chemical reactivity of a molecule. scirp.org
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole (BTH) | -0.2312 | -0.0263 | 0.2049 |
| 2-Hydroxybenzothiazole (2-OH_BTH) | -0.2392 | -0.0334 | 0.2058 |
| 2-Aminobenzothiazole (2-NH2_BTH) | -0.2221 | -0.0266 | 0.1955 |
| 2-Methylthiobenzothiazole (2-SCH3_BTH) | -0.2271 | -0.0430 | 0.1841 |
Note: The data in this table is for illustrative purposes and is taken from a theoretical study on benzothiazole and its derivatives. Specific values for this compound are not available in the searched literature. scirp.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. scirp.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential) and are prone to nucleophilic attack. Green areas represent neutral potential. scirp.org
By analyzing the MEP surface, one can identify the most probable sites for chemical reactions. scirp.org For benzothiazole derivatives, MEP analysis can reveal how different substituents alter the charge distribution across the molecule, thereby influencing its reactivity and intermolecular interactions. scirp.org In a study of benzothiazole and its derivatives, the MEP maps showed a uniform charge density distribution in the ground state, indicating a less polarized molecule. scirp.org The specific MEP surface for this compound would provide precise information about its reactive centers.
Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. scirp.org It provides a description of the Lewis-like molecular bonding pattern of electron pairs in a compact form. scirp.org The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their energetic importance using second-order perturbation theory. scirp.org
Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzothiazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | σ(C2-C7) | 5.21 |
| LP(1) N1 | π(C4-C5) | 3.89 |
| π(C2-N1) | π(C4-C5) | 18.54 |
| π(C4-C5) | π(C2-N1) | 22.78 |
Note: This table presents example data from a theoretical study on a benzothiazole derivative to illustrate the type of information obtained from an NBO analysis. Specific data for this compound is not available in the searched literature.
Computational Studies of Reaction Mechanisms and Reactivity Prediction
For benzothiazole derivatives, computational studies have been employed to investigate their reactivity and potential as inhibitors for various biological targets. These studies often involve docking the molecule into the active site of a protein to predict its binding affinity and mode of interaction. Furthermore, global reactivity descriptors derived from DFT calculations, such as chemical hardness, chemical potential, and electrophilicity index, can provide quantitative measures of a molecule's reactivity. scirp.org A lower chemical hardness and higher softness are generally associated with greater reactivity. scirp.org
While specific computational studies on the reaction mechanisms involving this compound are not detailed in the available literature, the established methodologies provide a clear path for future investigations into its chemical behavior and potential applications.
Derivatization and Analog Development of Benzothiazol 2 Yl Phenyl Methanol
The structural framework of benzothiazol-2-yl-phenyl-methanol serves as a versatile scaffold for chemical modification. Researchers have explored extensive derivatization and analog development by modifying both the phenyl-methanol portion and the benzothiazole (B30560) ring system, as well as by creating hybrid molecules. These modifications aim to modulate the compound's physicochemical properties and biological activities.
Non Biological Applications of Benzothiazol 2 Yl Phenyl Methanol and Its Derivatives
Materials Science Applications
The inherent aromatic and heterocyclic nature of the benzothiazole (B30560) framework endows its derivatives with valuable photophysical properties. This has led to their exploration in various materials science domains, particularly in the development of optical materials, fluorescent probes, polymers, and dyes.
Optical Materials and Fluorescent Probes
Derivatives of the benzothiazole scaffold are extensively studied for their fluorescence and nonlinear optical (NLO) properties. They serve as the core for a variety of fluorescent sensors and advanced optical materials.
Fluorescent Probes: The electron-rich structure of benzothiazole derivatives makes them highly suitable for sensing applications. They can be functionalized to create chemosensors that exhibit high selectivity and sensitivity for various analytes through mechanisms like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). nih.govmdpi.com
Metal Ion Detection: Numerous fluorescent probes based on phenylbenzothiazole have been designed for the detection of biologically and environmentally important metal ions. These sensors often work on a "turn-on" or ratiometric response, where the fluorescence intensity or emission wavelength changes significantly upon binding a specific ion. For instance, derivatives have been developed for the highly selective detection of Zn(II), Cu(II), Fe(III), and Cd(II). nih.govmdpi.comacs.orgacs.orgrsc.orgnjtech.edu.cn A notable example is a sensor derived from 2-(2'-aminophenyl)benzothiazole that shows a distinct emission enhancement in the presence of Zn(II) in aqueous solutions. nih.gov Another biphenyl-benzothiazole derivative acts as a ratiometric and colorimetric sensor for Zn(II), Cu(II), and Ni(II). acs.org The encapsulation of a benzothiazole derivative in β-cyclodextrin has been shown to enhance its selectivity for Zn(II) ions. rsc.org
Non-Metal Analyte Detection: Beyond metal ions, these probes can detect other crucial chemical species. A novel "turn-on" fluorescent probe with an AIE mechanism was successfully developed for detecting hydrogen peroxide (H₂O₂) in living cells. mdpi.com This probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole, is based on an HBT (2-(2'-hydroxyphenyl)benzothiazole) fluorophore. mdpi.com Another probe, BTMO-PN, was designed to detect peroxynitrite (ONOO⁻) by leveraging the cleavage of a phenylboronic acid ester, which releases a strongly fluorescent benzothiazole derivative. nih.gov
Nonlinear Optical (NLO) Materials: The conjugated π-electron systems in benzothiazole derivatives make them candidates for NLO materials. Studies on model compounds containing benzothiazole moieties have shown that the incorporation of a sulfur-containing heteroaromatic fused ring can enhance third-order optical nonlinearity. dtic.mil Research on Schiff-base derivatives incorporating nitrobenzothiazole has demonstrated significant third-order NLO polarizability, highlighting their potential in device applications. tandfonline.comtandfonline.com Furthermore, iridium(III) complexes with bromo-substituted phenylbenzothiazole ligands exhibit reverse saturable absorption (RSA) behavior, a key characteristic for optical limiting materials. nih.gov
| Probe Derivative Type | Analyte Detected | Sensing Mechanism | Key Finding |
|---|---|---|---|
| N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((pyridin-2-ylmethyl)amino)acetamide | Zn(II) | ESIPT | Highly selective "turn-on" fluorescence in aqueous solution. nih.gov |
| Biphenyl-benzothiazole derivative | Zn(II), Cu(II), Ni(II) | Ratiometric & Colorimetric | Acts as a multi-ion sensor with distinct visual and fluorescent changes. acs.org |
| 2-(2-((4-(...)-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole | H₂O₂ | AIE & ESIPT | "Turn-on" probe with high sensitivity and selectivity for hydrogen peroxide. mdpi.com |
| BTMO-PN (phenylboronic acid ester derivative) | ONOO⁻ | Cleavage-based release | Rapid and marked fluorescence enhancement for peroxynitrite detection. nih.gov |
Polymers and Dyes
The benzothiazole nucleus is a key component in the synthesis of various dyes and has been incorporated into polymer structures. nih.gov
Dyes: Benzothiazole derivatives are recognized as important precursors for a range of dyes. nih.govwikipedia.org Their strong fluorescence and conjugated structure are desirable properties for coloring agents and functional dyes. nih.gov For instance, benzo[a]phenoxazinium analogues where the oxygen is replaced by sulfur (a thiazinium dye) or selenium, which are structurally related to the benzothiazole family, have been synthesized and evaluated as photosensitizers that absorb red light. nih.gov Azo-bridged benzothiazole-phenyl ester derivatives have also been synthesized, demonstrating the versatility of this scaffold in creating chromophoric systems. inpressco.com
Polymers: The benzothiazole moiety is used in the development of specialized polymers. nih.gov Polystyrene polymers grafted with catalysts containing iodine acetate (B1210297) have been used to promote the synthesis of benzothiazole compounds, indicating the interaction between polymer science and benzothiazole chemistry. nih.gov While detailed examples of polymers incorporating benzothiazol-2-yl-phenyl-methanol specifically are not abundant, the general use of benzothiazoles in polymer applications is established. nih.govmdpi.com
Ligand Chemistry and Coordination Complexes
The nitrogen and sulfur atoms within the benzothiazole ring provide excellent coordination sites for metal ions. This has led to extensive research into the formation of metal complexes and their subsequent applications.
Metal Complex Formation and Characterization
Derivatives of phenylbenzothiazole act as versatile ligands, forming stable complexes with a wide array of transition metals. These complexes are characterized by their unique photophysical and electrochemical properties.
Platinum Group Metals: Phenylbenzothiazole (pbt) is a well-studied cyclometalating ligand for platinum and iridium. Platinum(II) complexes of the type [Pt(pbt)(R-pic-κN,O)] have been prepared and show interesting polymorphism and mechanochromic behavior, where their color and emission change upon grinding. nih.govacs.org Dinuclear platinum(II) and platinum(III) complexes with bridging pyrazolate groups have also been synthesized, exhibiting notable optical properties and potential for photocatalysis. acs.org Iridium(III) complexes using bromo-substituted phenylbenzothiazole ligands have been developed for NLO applications. nih.gov
Other Transition Metals: Benzothiazole derivatives readily form chelates with other transition metals. For example, 4-bromo-2-hydrazino-6-methyl benzothiazole has been used as a tridentate ligand to form octahedral complexes with Fe(II), Co(II), and Ni(II). jocpr.com The ability of various benzothiazole derivatives to bind selectively to ions like Cu(II), Zn(II), and Cd(II) is the basis for their use as fluorescent sensors, which inherently involves the formation of a coordination complex. acs.orgnjtech.edu.cn Specifically designed multifunctional compounds containing a benzothiazole core and a tacn chelating group have been developed for binding copper ions. nih.gov
| Metal Ion | Ligand Type | Complex Type/Feature | Reference |
|---|---|---|---|
| Platinum(II) | 2-Phenylbenzothiazole (B1203474) (pbt) | Cyclometalated, mechanochromic | nih.gov, acs.org |
| Platinum(II), Platinum(III) | Phenylbenzothiazole (pbt) | Dinuclear, photocatalysis | acs.org |
| Iridium(III) | Bromo-substituted pbt | Cyclometalated, RSA materials | nih.gov |
| Fe(II), Co(II), Ni(II) | 4-bromo-2-hydrazino-6-methyl benzothiazole | Octahedral complexes | jocpr.com |
| Copper(II) | pbt with tacn chelator | Multifunctional chelating compound | nih.gov |
Applications in Metal Extraction and Separation
The high selectivity demonstrated by benzothiazole-based ligands for specific metal ions suggests their strong potential for use in metal extraction and separation processes. While direct industrial application for bulk extraction is not widely documented in the reviewed literature, the underlying principles are evident from sensing and chelation studies.
The ability of a fluorescent probe to selectively bind to Zn(II) and Cd(II) and to discriminate between them with the aid of an auxiliary reagent like cysteine points to a sophisticated level of molecular recognition. njtech.edu.cn Similarly, the development of fluorimetric chemosensors with remarkable responses to Cu(II) and Fe(III) in different solvent systems highlights their specificity. mdpi.com This selective binding is the fundamental requirement for liquid-liquid extraction or solid-phase extraction methods aimed at separating or purifying metals. Theoretical studies using Density Functional Theory (DFT) have also been employed to analyze the inhibitory and, by extension, the adsorptive action of benzothiazole derivatives on metal surfaces, further confirming their strong interaction with metals. researchgate.networldsresearchassociation.com
Applications in Organic Synthesis as Reagents or Intermediates
This compound and its derivatives are valuable building blocks in organic synthesis. nih.gov They can serve as starting materials or key intermediates for the construction of more complex, often biologically active, molecules.
The most common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. nih.govmdpi.com In these reactions, the carbonyl-containing compounds act as reagents to build the final benzothiazole structure.
Conversely, a pre-formed benzothiazole molecule can act as an intermediate for further elaboration.
Intermediate for Complex Heterocycles: (Benzothiazol-2-yl)phenols have been used as intermediates in reactions with bromoacetic acid and Schiff bases to yield complex hybrid molecules containing both benzothiazole and β-lactam rings. nih.gov
Key Building Block: 2-(4-Aminophenyl)benzothiazole is a frequently used intermediate. Its amino group provides a reactive handle for further functionalization, such as coupling with carboxylic acids or reacting with sulfonyl chlorides to produce a library of new compounds. nih.gov
Substrate for Functionalization: The benzothiazole ring itself can be a substrate for further reactions. For example, benzothiazoles can undergo palladium-catalyzed C-H difluoromethylation at the C2-position, demonstrating their use as a platform for introducing fluorinated groups. acs.org
Esterification Component: In a specific example of its use as an intermediate, (E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenol (B47542) was used as the alcohol component in a Steglich esterification reaction to produce a series of azo-bridged benzothiazole-phenyl ester derivatives. inpressco.com
This utility underscores the importance of the benzothiazole scaffold as a reliable and versatile component in the synthetic chemist's toolbox for creating novel molecular architectures. epa.gov
Analytical Chemistry Applications (e.g., chemosensors, indicators for specific chemical analytes)
While direct analytical applications of this compound are not extensively documented in scientific literature, numerous derivatives incorporating the core benzothiazole structure have been developed and investigated as highly effective chemosensors and indicators for a variety of chemical analytes. These derivatives leverage the inherent photophysical properties of the benzothiazole moiety, which can be modulated upon interaction with specific ions or molecules, leading to observable changes in fluorescence or color. This section details the research findings on the analytical applications of these closely related compounds.
Derivatives of benzothiazole have shown significant promise in the field of analytical chemistry, particularly for the detection of environmentally and biologically important ions. Researchers have successfully synthesized a range of these compounds and characterized their sensing capabilities, demonstrating high selectivity and sensitivity for various analytes.
One notable area of application is in the detection of metal ions. For instance, a novel biphenyl-based benzothiazole derivative has been designed as a chemosensor for the selective recognition of Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺) ions. nih.govnih.gov This sensor exhibits both a ratiometric and colorimetric response, with a distinct color change from colorless to yellow in the presence of these ions. nih.govnih.gov The binding stoichiometry between the sensor and the metal ions was determined to be 2:1. nih.govnih.gov This derivative demonstrated high selectivity, showing no significant response to other common metal ions such as Cd²⁺, Cr³⁺, Mn²⁺, Pb²⁺, Ba²⁺, Al³⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mg²⁺, K⁺, and Na⁺. nih.govnih.gov
The following table summarizes the detection limits of this biphenyl-based benzothiazole derivative for the specified metal ions:
| Analyte | Detection Limit (ppm) |
| Zn²⁺ | 0.25 |
| Ni²⁺ | 0.30 |
| Cu²⁺ | 0.34 |
| Data sourced from studies on a biphenyl-based benzothiazole chemosensor. nih.govnih.gov |
Another significant application of benzothiazole derivatives is in the detection of anions. A fluorogenic chemosensor, 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID), was specifically developed for the highly selective and sensitive detection of cyanide (CN⁻) ions. nih.gov The presence of cyanide disrupts the internal charge transfer (ICT) within the sensor molecule, causing a noticeable blue shift in its fluorescence emission spectrum. nih.gov This sensor is particularly noteworthy for its remarkably low detection limit of 5.97 nM, which is significantly below the World Health Organization's permissible level for cyanide in drinking water. nih.gov Furthermore, its effectiveness is maintained over a broad pH range from 6.0 to 12.0. nih.gov
Detailed research findings for the cyanide-selective chemosensor are presented below:
| Analyte | Detection Limit | pH Range |
| CN⁻ | 5.97 nM | 6.0 - 12.0 |
| Data for the chemosensor 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID). nih.gov |
The underlying mechanism for the sensing action of these derivatives often involves specific chemical interactions between the benzothiazole compound and the analyte. For the metal ion sensor, chelation with the metal ions is the primary mechanism. nih.govnih.gov In the case of the cyanide sensor, the detection is based on the nucleophilic addition of the cyanide anion to the sensor molecule. nih.gov These specific interactions ensure the high selectivity of the chemosensors.
Future Research Directions in Benzothiazol 2 Yl Phenyl Methanol Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of benzothiazole (B30560) derivatives has traditionally involved the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. mdpi.comnih.gov However, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.
Green Chemistry Approaches: The principles of green chemistry are becoming central to the synthesis of benzothiazoles. nih.gov This includes the use of environmentally benign solvents like water, visible-light-promoted reactions, and the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.comrsc.org For instance, methods employing microwave irradiation without the use of solvents have shown promise. mdpi.com The development of catalyst-free reactions, such as the one-pot, three-component synthesis of thiazol-2(3H)-imines, represents a significant step towards more sustainable chemical processes. mdpi.com
Novel Catalytic Systems: Research into new catalytic systems is crucial for improving reaction efficiency and selectivity. The use of metal nanoparticles, such as bismuth oxide (Bi2O3), and non-metal catalysts is an active area of investigation. mdpi.com Furthermore, biocatalytic reductions, for example using baker's yeast (Saccharomyces cerevisiae), offer a green and efficient alternative for the synthesis of specific benzothiazole-containing alcohols. researchgate.net
Expanding Substrate Scope: Future synthetic strategies will aim to broaden the range of accessible Benzothiazol-2-yl-phenyl-methanol derivatives. This includes developing methods that are tolerant of a wide variety of functional groups on both the benzothiazole and phenyl rings. mdpi.com The ability to introduce diverse substituents is key to tuning the compound's properties for specific applications.
Development of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application.
High-Resolution Spectroscopy: Advanced NMR and mass spectrometry techniques are indispensable for the unambiguous structural elucidation of newly synthesized compounds. jetir.orgnih.govnih.gov Techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) provide detailed information about the molecular structure. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comiucr.org This data is invaluable for understanding how molecules pack in a crystal lattice and for correlating solid-state structure with bulk properties. For example, analysis of crystal structures can reveal the presence of hydrogen bonds and π-π stacking interactions that influence the material's properties. mdpi.comiucr.org
Spectroscopic Probes for Biological Systems: The unique spectroscopic properties of some benzothiazole derivatives make them suitable for use as fluorescent probes. For example, 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) exhibits a significant increase in fluorescence intensity upon binding to amyloid fibrils, making it a valuable tool for studying these protein aggregates. nih.gov Future research will likely focus on developing new derivatives with enhanced photophysical properties for various bioimaging applications.
Deepening Understanding through Integrated Experimental and Computational Studies
The combination of experimental and computational methods provides a powerful approach to understanding the chemical behavior of this compound.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict and rationalize the geometric, electronic, and spectroscopic properties of benzothiazole derivatives. researchgate.net These studies can provide insights into reaction mechanisms, predict the stability of different conformations, and help in the interpretation of experimental data.
Structure-Activity Relationship (SAR) Studies: A key area of research involves establishing clear structure-activity relationships. By systematically modifying the structure of this compound and evaluating the impact on its properties, researchers can develop models that predict the behavior of new derivatives. nih.gov This integrated approach is particularly important in medicinal chemistry for designing compounds with improved efficacy and reduced side effects. nih.govresearchgate.net
Investigating Reaction Mechanisms: Combining experimental kinetics studies with computational modeling can provide a detailed understanding of reaction pathways. This knowledge is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.
Discovery of Unprecedented Chemical Reactivity and Transformations
Exploring the full range of chemical reactivity of this compound can lead to the discovery of novel and useful chemical transformations.
Functionalization of the Heterocyclic Core: Research into new methods for the functionalization of the benzothiazole ring system is ongoing. This includes the development of reactions that allow for the selective introduction of substituents at various positions on the ring, which can significantly alter the compound's properties. researchgate.net
Reactions of the Methanol (B129727) Moiety: The hydroxyl group of this compound is a key functional handle for further chemical modifications. Reactions such as esterification, etherification, and oxidation can be used to create a wide array of new derivatives with diverse properties.
Novel Cyclization Reactions: The benzothiazole scaffold can be used as a starting point for the synthesis of more complex, fused heterocyclic systems. advancechemjournal.com The development of novel cyclization strategies will expand the chemical space accessible from this compound.
Identification of Emerging Non-Biological Technological Applications
While benzothiazole derivatives are well-known for their biological activities, there is growing interest in their application in materials science and technology. mdpi.com
Organic Electronics: The conjugated π-system of the benzothiazole ring makes these compounds promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Future research will focus on designing and synthesizing derivatives with optimized electronic and photophysical properties for these applications.
Fluorescent Materials and Sensors: The inherent fluorescence of many benzothiazole derivatives makes them attractive for use as fluorescent probes and sensors. mdpi.comnih.gov By modifying the structure of this compound, it may be possible to develop new materials that exhibit sensitive and selective responses to specific analytes or environmental changes. For example, derivatives can be designed to act as chemosensors for metal ions.
Antioxidants: Some benzothiazole derivatives have shown potential as antioxidants. nih.gov This property could be exploited in the development of new materials with enhanced stability against oxidative degradation.
Q & A
Basic Questions
Q. What established synthetic routes are available for Benzothiazol-2-yl-phenyl-methanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves condensation of benzothiazole derivatives with substituted benzaldehydes under acidic or basic catalysis. A modified method from analogous benzothiazole-methanol compounds (e.g., 1H-Benzimidazol-2-yl-methanol) involves refluxing precursors in HCl with glycolic acid, followed by basification and recrystallization . Key conditions include:
-
Temperature : Reflux (100–120°C) for 2–4 hours.
-
Catalyst : 4 M HCl or NaOH for pH adjustment.
-
Workup : Slow cooling and recrystallization from hot water or ethanol.
-
Yield Optimization : Stoichiometric excess of glycolic acid (1.8:1 molar ratio) improves yield to >85% .
Parameter Value/Detail Precursor Benzothiazole derivative + Benzaldehyde analog Solvent 4 M HCl Reaction Time 2–4 hours Yield 85–90% (after recrystallization)
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
-
X-ray Crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C7–N1 bond: 1.34 Å; N1–N2–N3 angle: 116.99°) .
-
NMR Spectroscopy : H and C NMR identify hydroxyl (-OH) and benzothiazole proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
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Mass Spectrometry : Confirms molecular weight (241.3139 g/mol) via ESI-MS .
Structural Parameter Value (X-ray Data) C7–N1 Bond Length 1.34 Å N1–N2–N3 Angle 116.99° C8–C9–C10 Torsion Angle 0.5°–179.6° (dynamic)
Advanced Research Questions
Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly for disordered moieties or twinned crystals?
- Methodological Answer : SHELXL refines structures using high-resolution data and constraints for disorder. For example:
- Disorder Handling : Split atoms into multiple positions with occupancy factors (e.g., 50:50 for benzothiazole ring disorder) .
- Twinning : Use the TWIN command with HKLF5 format to model twin laws (e.g., twofold rotation for pseudo-merohedral twinning) .
- Validation : R-factor convergence (<5%) and Fo-Fc maps ensure model accuracy .
Q. What strategies resolve discrepancies between experimental (NMR/X-ray) and computational (DFT) structural data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental bond angles (e.g., C8–C9–C10: 118.8° ) with DFT-optimized geometries.
- Error Analysis : Assess solvent effects in NMR (e.g., DMSO-d6 vs. solid-state X-ray) and basis set limitations in DFT .
- Consensus Metrics : Use Mercury CSD to overlay experimental and computational structures, identifying RMSD deviations >0.1 Å as significant .
Q. How does Mercury CSD facilitate analysis of intermolecular interactions and packing motifs in this compound crystals?
- Methodological Answer : Mercury’s Materials Module enables:
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Interaction Search : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (O–H···N: 2.6–2.8 Å) .
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Packing Similarity : Compare unit cell parameters (e.g., a=8.21 Å, b=10.54 Å ) with analogs to classify packing patterns.
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Void Analysis : Calculate solvent-accessible voids (>5% volume suggests porous frameworks) .
Interaction Type Geometric Criteria π-π Stacking 3.5–4.0 Å centroid distance Hydrogen Bonding D–H···A < 3.0 Å, angle > 120°
Data Contradiction Analysis
Q. How should researchers address conflicting data between synthetic yields and purity assessments (e.g., HPLC vs. elemental analysis)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
